molecular formula C7H4Cl2N2 B1296422 2,5-Dichlorobenzimidazole CAS No. 4887-95-0

2,5-Dichlorobenzimidazole

Cat. No.: B1296422
CAS No.: 4887-95-0
M. Wt: 187.02 g/mol
InChI Key: LLIARSREYVCQHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2,5-Dichlorobenzimidazole, often involves the reaction of an amino intermediate using a mild diazotization procedure . For instance, 2,4,6-trichlorobenzimidazole and 2-bromo-4,6-dichlorobenzimidazole were synthesized via the 2-amino intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2N2, and its molecular weight is 187.02 g/mol . The InChIKey of the compound is LLIARSREYVCQHL-UHFFFAOYSA-N . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Antiviral Applications

2,5-Dichlorobenzimidazole derivatives have demonstrated significant antiviral potency. For instance, 1263W94, a derivative of this compound, showed substantial antiviral effectiveness against human cytomegalovirus (HCMV), including strains resistant to other antivirals. This compound inhibits viral replication through a unique mechanism that differs from other antivirals like GCV and BDCRB (Biron et al., 2002). Similarly, other derivatives, such as 2-Deoxy-D-Ribosides of Substituted Benzimidazoles, have shown activity against HCMV at non-cytotoxic concentrations, albeit with lesser activity compared to their parent riboside (Zou et al., 2000).

Antimicrobial Applications

Benzimidazole-incorporated sulfonamide analogues have been synthesized to combat increasing antibiotic resistance. Compounds like 5c and 5g showed potent activities against Gram-positive bacteria and fungi, and Gram-negative bacteria, respectively. Their mechanism involves intercalating into calf thymus DNA, potentially blocking DNA replication to exert antimicrobial activity (Zhang et al., 2017). Additionally, benzimidazole derivatives like 5a–k have shown substantial antibacterial and antifungal activities, with some derivatives being more potent than standard drugs (Desai et al., 2014).

Anti-cancer Applications

5,6-Dichloro-1-β-D-ribofuranosyl-benzimidazole (DRB) has been studied for its effects on human laryngeal carcinoma Hep-2 cell line. DRB was found to inhibit cell proliferation, reduce invasive ability, and induce apoptosis in Hep-2 cells in a dose- and time-dependent manner (Wang et al., 2007).

Antimicrobial and Anti-cancer Synergy

Benzimidazole derivatives have been synthesized as potential clinical drugs for treating microbial infections and tumor inhibition. Some derivatives have shown noticeable efficiency against pathogenic bacteria and tumor cells (Khalifa et al., 2018).

Safety and Hazards

When handling 2,5-Dichlorobenzimidazole, personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives, including 2,5-Dichlorobenzimidazole, have been the focus of many research studies due to their potential as anticancer agents . The development of new benzimidazole-based drugs is an active and attractive topic in medicinal chemistry . Future research may focus on designing novel and potent benzimidazole-containing drugs .

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as protein kinase CK2, which is involved in various cellular processes including cell cycle regulation and apoptosis . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of protein kinase CK2, leading to alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of protein kinase CK2, inhibiting its enzymatic activity . This inhibition disrupts the phosphorylation of target proteins, leading to alterations in various signaling pathways. Additionally, this compound can interact with nucleic acids, potentially interfering with the transcription and replication processes . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of protein kinase CK2 activity, leading to prolonged effects on cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit protein kinase CK2 activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by transporter proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and nucleic acids . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for the compound’s biochemical and cellular effects.

Properties

IUPAC Name

2,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIARSREYVCQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319416
Record name 2,5-Dichlorobenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-95-0
Record name 2,6-Dichloro-1H-benzimidazole
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Record name 4887-95-0
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Record name 2,5-Dichlorobenzimidazole
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Record name 2,5-dichloro-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

2-Chlorobenzimidazole (1.05 g) was dissolved in DMF (10 mL), and N-chlorosuccinimide (1.01 g) was added thereto. The mixture was stirred at 60° C. for 30 min and the reaction mixture was added to water. The precipitated solid was collected by filtration to give 2,5-dichlorobenzimidazole (0.480 g) as a white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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